N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide

RIP1 kinase inhibition benzoxazepinone SAR fluorine substitution

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (CAS 1904183-39-6) is a synthetic small molecule built on the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one scaffold that is the core pharmacophore of a clinically validated class of Receptor-Interacting Protein 1 (RIP1/RIPK1) kinase inhibitors. The compound incorporates a 7-fluoro substituent on the benzoxazepinone ring and a picolinamide (pyridine-2-carboxamide) terminal amide group connected through an ethylene diamine linker.

Molecular Formula C17H16FN3O3
Molecular Weight 329.331
CAS No. 1904183-39-6
Cat. No. B2664600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide
CAS1904183-39-6
Molecular FormulaC17H16FN3O3
Molecular Weight329.331
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CC=CC=N3
InChIInChI=1S/C17H16FN3O3/c18-13-4-5-15-12(9-13)10-21(16(22)11-24-15)8-7-20-17(23)14-3-1-2-6-19-14/h1-6,9H,7-8,10-11H2,(H,20,23)
InChIKeyYDPUJSQEYQUWFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (CAS 1904183-39-6): Structural Overview and Target Class Context


N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide (CAS 1904183-39-6) is a synthetic small molecule built on the 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one scaffold that is the core pharmacophore of a clinically validated class of Receptor-Interacting Protein 1 (RIP1/RIPK1) kinase inhibitors [1]. The compound incorporates a 7-fluoro substituent on the benzoxazepinone ring and a picolinamide (pyridine-2-carboxamide) terminal amide group connected through an ethylene diamine linker . The benzoxazepinone template was identified through DNA-encoded library screening by GSK and is characterized by complete monokinase selectivity for RIP1 over the broader kinome, a property essential for minimizing off-target pharmacology in inflammatory disease applications [REFS-1, REFS-3].

1

Pathway study fit

RIP1 kinase monoselectivity screening context supports necroptosis pathway analysis

2

Tool compound profile

Benzoxazepinone scaffold with picolinamide substitution vector suitable for SAR studies

3

Differentiation potential

Structural features distinct from acetamide and butyramide analogs enable comparative pharmacology

Why Generic Substitution of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide Is Not Appropriate for RIP1-Focused Programs


In the RIP1 kinase inhibitor space, even structurally similar benzoxazepinone derivatives can exhibit dramatic differences in target potency, kinase selectivity, and species cross-reactivity [1]. The benzoxazepinone scaffold derives its exquisite monokinase selectivity from an induced-fit binding mode that exploits a specific allosteric pocket in RIP1 [2]; subtle modifications to the amide substituent, linker length, or aryl ring substitution can profoundly alter the conformational equilibrium required for this selectivity [3]. Consequently, generic substitution of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide with an undifferentiated benzoxazepinone analog carries a quantifiable risk of losing the structural features that dictate target engagement and selectivity, making compound-specific characterization essential for reproducible experimental outcomes [REFS-1, REFS-3].

Risk
7-fluoro substitution not equivalent

Substituting with unsubstituted or 7-chloro benzoxazepinones may alter RIP1 target engagement and metabolic stability.

Risk
Terminal amide mismatch

Picolinamide differs from butyramide/acetamide in H-bond capacity and solubility; direct interchange may shift profile.

Risk
Linker geometry sensitive

Ethylene linker is critical for hinge binding; analogs with different linker lengths require validation.

Product-Specific Quantitative Differentiation Evidence for N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide vs. Closest Analogs


7-Fluoro Substitution on the Benzoxazepinone Ring Confers Distinct Electronic and Steric Properties Compared to Unsubstituted and 7-Chloro Analogs

The target compound bears a 7-fluoro substituent (Hammett σm = 0.34; σp = 0.06) [1] on the benzoxazepinone phenyl ring, which is distinct from the unsubstituted benzoxazepinone core of GSK2982772 (carrying a 5-methyl-4-oxo substitution pattern) [2] and from the 7-chloro analog described in patent literature [3]. Fluorine at the 7-position modulates both the electron density of the aromatic ring and the metabolic lability of the adjacent C–H bonds, a modification that has been shown in the broader benzoxazepinone class to alter CYP450-mediated oxidation rates [4].

7-Fluoro substitution
Class-level inference
-I inductive effect; smaller steric bulk (F VdW 1.47 Å vs Cl 1.75 Å); logP contribution +0.1–0.4 vs H

Substituent impacts electron density and metabolic lability; may alter potency and PK tuning.

Hammett σ, predicted logP; direct SAR data for this compound not available.

RIP1 kinase inhibition benzoxazepinone SAR fluorine substitution medicinal chemistry

Picolinamide Terminal Amide Group Differentiates This Compound from Acetamide, Butyramide, and Benzamide RIP1 Inhibitor Analogs

The target compound terminates with a picolinamide (pyridine-2-carboxamide) moiety, which is structurally distinct from the acetamide, butyramide, and substituted benzamide variants that dominate the benzoxazepinone RIP1 inhibitor landscape [1]. In the benzoxazepinone series reported by GSK, the amide carbonyl engages in a critical hydrogen-bond interaction with the kinase hinge region, and the nature of the terminal amide substituent directly governs both RIP1 affinity and selectivity over related kinases [2]. The picolinamide group introduces a basic pyridine nitrogen (pKa ~4.5–5.2) that is absent in simple alkyl amides and alters both hydrogen-bonding capacity and solubility profile relative to butyramide (CAS of butyramide analog: N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide) .

Picolinamide vs alkyl amide
Class-level inference
Additional H-bond acceptor (pyridine N); tPSA ~75–85 vs ~58–68 Ų; logD −0.3 to −0.8 lower

Terminal amide identity governs hinge interaction, solubility, and permeability profile.

Estimated from patent SAR; confirm experimentally for this compound.

picolinamide RIPK1 inhibitor amide bioisostere kinase hinge binding

Benzoxazepinone Scaffold Provides Characteristic Monokinase Selectivity for RIP1, Differentiating This Compound Class from Multi-Targeted Necrostatins and Sunitinib-Derived Inhibitors

The 2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-one scaffold shared by the target compound has been demonstrated by GSK to exhibit complete monokinase selectivity for RIP1 when screened against a panel of >339 kinases at 10 µM [1]. This is in marked contrast to the indole-hydantoin chemotype of Necrostatin-1s (7-Cl-O-Nec-1), which exhibits RIP1 IC50 values ranging from 210 nM to 910 nM depending on assay format [2] and has a distinct selectivity profile, and also contrasts with sunitinib-derived RIPK1 inhibitors that retain residual activity against VEGFR and PDGFR kinases (sunitinib itself has RIPK1 IC50 ~450 nM in addition to its primary kinase targets) [3].

Monokinase selectivity
Class-level inference
>1,000-fold selectivity for RIP1 over >339 kinases (GSK2982772 class representative, IC50 16 nM)

Supports RIP1-specific mechanistic studies; avoids multi-targeted polypharmacology of necrostatins.

Class data from GSK; direct selectivity for CAS 1904183-39-6 not reported.

monokinase selectivity RIPK1 benzoxazepinone off-target risk

Ethylene Diamine Linker Provides Conformational Flexibility Distinct from Directly-Attached or Longer-Chain Linker Benzoxazepinone Analogs

The target compound employs an ethylene diamine linker (–NH–CH₂–CH₂–) connecting the benzoxazepinone core to the picolinamide amide moiety. SAR studies from the GSK benzoxazepinone program established that linker length is a critical determinant of RIP1 binding affinity, with the two-carbon linker providing optimal spacing for the amide carbonyl to engage the kinase hinge region [1]. In the Rigel patent series (WO2022192533A1), compounds with directly attached amides or three-carbon linkers showed systematically altered RIP1 IC50 values compared to the ethylene-linked series [2].

Ethylene linker spacing
Class-level inference
2-carbon linker optimal for hinge H-bond; ~2–5 kcal/mol improved ΔG vs direct amide (SAR trend)

Linker length dictates conformational fit; critical for target engagement reproducibility.

Inferred from GSK/Rigel patents; validate binding for this specific compound.

linker optimization RIPK1 inhibitor design conformational flexibility SAR

Lack of Publicly Available Direct Biological Activity Data Constitutes a Quantifiable Evidence Gap for This Compound Relative to Characterized Benzoxazepinone RIP1 Inhibitors

At the time of this evidence compilation, no peer-reviewed publications or patent biological data were identified that report quantitative RIP1 inhibitory activity (IC50, Ki, or Kd), cellular necroptosis inhibition (EC50), or selectivity profile data specifically for CAS 1904183-39-6 [1]. By contrast, closely related benzoxazepinone RIP1 inhibitors such as GSK2982772 (human RIP1 IC50 = 16 nM), GSK'481 (representative of the DEL screening hit series), and Rigel's disclosed benzoxazepinone-picolinamide exemplars have publicly reported potency and selectivity data [REFS-2, REFS-3]. This evidence gap must be factored into procurement and experimental planning decisions.

Activity data gap
Data to verify
No public RIP1 IC50, Ki, cellular EC50, or selectivity profile identified for this CAS

Procurement requires de novo characterization; consider validated benchmarks for target-based assays.

Literature/patent search 2025; expect first-in-class annotation upon experimental profiling.

evidence gap RIP1 activity data compound characterization procurement risk

Recommended Application Scenarios for N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)picolinamide Based on Available Differentiation Evidence


SAR Exploration of 7-Fluoro Substituent Effects on RIP1 Benzoxazepinone Inhibitor Potency and Selectivity

The 7-fluoro substitution on the benzoxazepinone ring is a structurally defined feature that distinguishes this compound from unsubstituted, 7-chloro, and 5-methyl-4-oxo benzoxazepinone analogs . This compound is well-suited as a SAR probe for systematic evaluation of the electronic and steric contribution of the 7-position substituent to RIP1 binding affinity and kinase selectivity. Use in head-to-head biochemical comparisons against the 7-unsubstituted and 7-chloro analogs can quantify the contribution of fluorine at this position to target engagement parameters .

Physicochemical and ADMET Property Benchmarking of the Picolinamide-Amide Substitution Vector in the Benzoxazepinone Series

The picolinamide terminal group introduces a pyridine nitrogen that is absent in the more common acetamide, butyramide, and benzamide benzoxazepinone analogs . This compound can serve as a comparator for solubility, logD, permeability, and microsomal stability profiling against the butyramide and acetamide analogs to quantify the impact of the picolinamide moiety on developability parameters in the benzoxazepinone chemical series .

De Novo Biochemical and Cellular Characterization of an Under-Explored Benzoxazepinone-Picolinamide RIP1 Inhibitor Candidate

Given the absence of publicly reported biological activity data for CAS 1904183-39-6, this compound represents an opportunity for de novo characterization . Procurement for ADP-Glo or FP-based RIP1 enzyme inhibition assays, cellular necroptosis rescue assays (e.g., TNFα/Smac-mimetic/zVAD.fmk-induced necroptosis in Jurkat or L929 cells), and broad kinome selectivity profiling (e.g., DiscoverX scanMAX or similar) can generate first-in-class biological annotation for this specific picolinamide-bearing benzoxazepinone .

Chemical Probe Tool for Differentiating RIP1-Dependent from RIP1-Independent Necroptosis Pathways When Used Alongside Necrostatin-1s and GSK2982772

The structural orthogonality of the picolinamide-bearing benzoxazepinone scaffold relative to the indole-hydantoin necrostatins and the clinical benzoxazepinone GSK2982772 makes this compound a potentially valuable third chemical probe for RIP1 pharmacology studies . In cellular necroptosis assays, using CAS 1904183-39-6 alongside Necrostatin-1s (IC50 ~210 nM) and GSK2982772 (IC50 = 16 nM) can help differentiate RIP1-dependent effects from compound-specific off-target activities, provided the compound is first characterized for RIP1 potency .

Application
Selection Property
Validation Focus
7-Fluoro substituent SAR studies
Fluorine substitution effect context
RIP1 potency and selectivity comparison
Picolinamide substitution vector profiling
Solubility and permeability context
ADME assay benchmarking
De novo biochemical annotation
Uncharacterized compound probe
Enzymatic and cellular necroptosis assays
Necroptosis pathway differentiation
Structural orthogonality context
RIP1-dependent pathway dissection
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